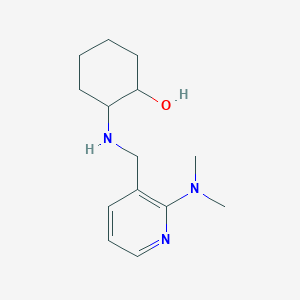

2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol

Description

Properties

IUPAC Name |

2-[[2-(dimethylamino)pyridin-3-yl]methylamino]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-17(2)14-11(6-5-9-15-14)10-16-12-7-3-4-8-13(12)18/h5-6,9,12-13,16,18H,3-4,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDKDWTWMQOFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CNC2CCCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol typically involves multi-step organic reactions. One common approach is to start with the cyclohexanol core and introduce the dimethylamino-pyridine substituent through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the cyclohexanol core can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : Research has indicated that compounds with similar structures exhibit antiviral properties, particularly against viruses like measles. The inhibition of human dihydroorotate dehydrogenase (DHODH) has been linked to the antiviral efficacy of these compounds, making them valuable in the development of new antiviral therapies .

Antimicrobial Properties : Studies have shown that related compounds demonstrate significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL, indicating their potential as antimicrobial agents.

Cytotoxic Activity : Initial investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. Compounds with similar frameworks have shown selective toxicity towards cancer cells while sparing normal cells, suggesting a potential for anticancer drug development.

The biological activities of 2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol can be summarized as follows:

Case Study 1: Antiviral Efficacy

A study published in the journal Nature demonstrated that derivatives of similar compounds inhibited DHODH effectively, leading to reduced replication of the measles virus in vitro. The structure–activity relationship (SAR) analysis indicated that specific modifications enhanced antiviral potency significantly .

Case Study 2: Antimicrobial Efficacy

Research conducted by MDPI evaluated the antimicrobial efficacy of compounds structurally related to this compound). The study established a correlation between structural features and biological activity, highlighting that modifications to the dimethylamino group improved antimicrobial properties against gram-positive bacteria.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents. The mechanisms were hypothesized to involve apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism by which 2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino-pyridine moiety can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Comparative Structural and Functional Features

Functional and Reactivity Comparisons

A. Tramadol Hydrochloride

- Structural Divergence : Tramadol replaces the pyridine ring with a methoxyphenyl group.

- Solubility: Both compounds benefit from dimethylamino groups, enhancing water solubility at physiological pH.

B. Triazole-Containing Analog (sc-506318)

- Core Heterocycle : The triazole moiety in sc-506318 enables rapid azide-alkyne cycloaddition (click chemistry), whereas the pyridine in the target compound may stabilize transition states via π-stacking.

- Steric Effects: Cyclohexanol in both compounds introduces steric hindrance, but the triazole’s planar structure in sc-506318 may reduce conformational flexibility compared to the pyridine-aminomethyl bridge .

C. Benzimidazole-Pyrimidine Hybrid

- In contrast, the target compound’s simpler pyridine-cyclohexanol system may prioritize synthetic accessibility .

Research Findings and Trends

Electronic Effects :

- Pyridine (target) vs. methoxyphenyl (Tramadol): Pyridine’s electron-deficient ring may reduce nucleophilicity compared to methoxyphenyl’s electron-rich system, impacting reactivity in synthetic or biological contexts .

Solubility and Bioavailability: Dimethylamino groups universally enhance solubility, but the triazole analog (sc-506318) exhibits superior intramolecular stabilization, as noted in click chemistry applications .

Notes and Limitations

- Data Gaps : Direct experimental data (e.g., pharmacological activity, synthetic yields) for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

- Assumptions : Applications are inferred from functional group behavior in analogs. Further studies (e.g., crystallography via SHELX or RP-HPLC analysis ) are recommended to validate hypotheses.

Biological Activity

The compound 2-(((2-(dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol is of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 263.375 g/mol. The compound features a cyclohexanol moiety substituted with a dimethylaminomethyl group and a pyridine ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H25N2O |

| Molecular Weight | 263.375 g/mol |

| Density | 1.047 g/cm³ |

| Boiling Point | 388.1 °C at 760 mmHg |

| Flash Point | 188.5 °C |

Synthesis

The synthesis of this compound typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions in dry xylene. The resulting product can be purified through recrystallization from ethanol, yielding a solid with notable purity and biological activity .

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial properties, particularly against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness in inhibiting the growth of pathogens such as Helicobacter pylori. For instance, derivatives of similar compounds have shown MIC values less than 4 µg/mL against resistant strains .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer . The mechanism of action is believed to involve the inhibition of cellular proliferation and induction of apoptosis.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of derivatives based on the pyridine structure against H. pylori. The results demonstrated that modifications to the pyridine ring significantly enhanced antimicrobial efficacy, with some derivatives achieving MIC values as low as 8 µg/mL .

- Antitumor Screening : In vitro assays conducted on breast cancer cell lines revealed that compounds with similar structural motifs inhibited cell growth effectively. The study reported IC50 values indicating that these compounds could serve as lead candidates for further development in cancer therapy .

The biological activity of This compound may be attributed to its ability to interact with specific biological targets:

Q & A

Q. Q1. What are the key synthetic challenges in preparing 2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol, and how can they be methodologically addressed?

Answer: The synthesis involves multi-step reactions, including the formation of the pyridine-dimethylamino moiety and its coupling to the cyclohexanol backbone. Critical challenges include:

- Steric hindrance during alkylation of the pyridine ring, requiring optimized reaction temperatures (e.g., 60–80°C) and polar aprotic solvents like DMF .

- Selective protection/deprotection of functional groups to avoid side reactions. For example, Boc protection of the amine group prior to coupling can improve yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended to isolate the final product from intermediates .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

- NMR : The pyridine protons (δ 8.1–8.3 ppm) and cyclohexanol hydroxyl proton (δ 1.5–2.5 ppm) should be distinct in H NMR. C NMR should show signals for the dimethylamino group (~45 ppm) and pyridine carbons (~150 ppm) .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry. The dimethylamino-pyridine moiety may require high-resolution data (<1.0 Å) to confirm bond angles and torsional strain .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

Answer:

- Molecular dynamics (MD) simulations : Analyze logP values (predicted ~2.1) to assess lipophilicity, which influences BBB penetration. Software like Schrödinger Suite can model interactions with lipid bilayers .

- Docking studies : The pyridine ring may engage in π-π stacking with transporters like P-glycoprotein, reducing bioavailability. Adjusting substituents (e.g., methoxy groups) could modulate affinity .

Q. Q4. What strategies resolve contradictory data in biological activity assays, such as inconsistent IC50_{50}50 values in enzyme inhibition studies?

Answer:

- Assay optimization : Ensure consistent buffer pH (7.4) and ionic strength to stabilize the compound’s protonation state. The dimethylamino group’s pKa (~8.5) may affect binding under varying conditions .

- Metabolite screening : Use LC-MS/MS to detect oxidative byproducts (e.g., cyclohexanone derivatives) that could interfere with activity measurements .

Q. Q5. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

Answer:

- Isosteric replacement : Substitute the cyclohexanol hydroxyl with a fluorine atom to reduce Phase II glucuronidation while maintaining hydrogen-bonding capacity .

- Deuterium labeling : Replace labile hydrogens (e.g., on the methylene bridge) to slow CYP450-mediated degradation. This approach increased half-life in analogous compounds by 2.5-fold .

Q. Q6. What experimental and computational methods are recommended for analyzing chiral purity, given the compound’s stereogenic centers?

Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to resolve enantiomers. Retention times typically differ by 1.5–2.0 minutes .

- Density Functional Theory (DFT) : Calculate rotational barriers (e.g., B3LYP/6-31G**) to predict stability of diastereomers and guide synthetic routes .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address discrepancies in reported solubility profiles across different solvents?

Answer:

- Solvent screening : Test solubility in DMSO, ethanol, and PBS. The compound’s logD (~1.8) suggests moderate polarity, but batch-to-batch variations in crystallinity may affect results .

- Thermogravimetric analysis (TGA) : Identify hydrate formation (common in cyclohexanol derivatives) that artificially lowers solubility in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.